Gly-Pro p-nitroanilide p-toluenesulfonate salt is a key reagent used in scientific research as a substrate in enzymatic assays. Specifically, it is employed to measure the activity of an enzyme called Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is an enzyme that cleaves specific peptide bonds in proteins. (PubChem Gly-Pro-p-nitroanilide-p-toluenesulfonate salt: ) (Sigma-Aldrich Gly-Pro p-nitroanilide p-toluenesulfonate salt: )
Here's how the assay works:
Gly-Pro p-nitroanilide p-toluenesulfonate salt is a synthetic compound primarily used as a substrate in biochemical assays. Its chemical formula is CHNOS, and it has a molecular weight of approximately 464.49 g/mol. This compound is characterized by the presence of a glycine-proline dipeptide linked to a p-nitroaniline moiety, making it valuable in studying enzyme activity, particularly dipeptidyl peptidase IV (DPPIV) .
The primary reaction involving Gly-Pro p-nitroanilide p-toluenesulfonate salt occurs when it is hydrolyzed by specific enzymes such as DPPIV. This hydrolysis results in the release of p-nitroaniline, which can then be quantified spectrophotometrically. The reaction can be represented as follows:
This reaction is crucial for measuring enzyme activity in various biological samples .
Gly-Pro p-nitroanilide p-toluenesulfonate salt exhibits significant biological activity as a substrate for DPPIV, an enzyme involved in glucose metabolism and immune regulation. Dipeptidyl peptidase IV plays a role in the inactivation of incretin hormones, which are vital for insulin secretion and glucose homeostasis. The ability to measure DPPIV activity using this compound makes it essential in diabetes research and therapeutic development .
Synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the following steps:
These methods ensure high purity and yield of the desired compound .
Gly-Pro p-nitroanilide p-toluenesulfonate salt has several applications, including:
Interaction studies involving Gly-Pro p-nitroanilide p-toluenesulfonate salt focus on its binding affinity with DPPIV and other related enzymes. These studies help elucidate the kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity), which are critical for understanding enzyme efficiency and substrate specificity. The compound's interactions can also be explored using various inhibitors to assess its potential therapeutic applications .
Several compounds share structural or functional similarities with Gly-Pro p-nitroanilide p-toluenesulfonate salt. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Glycyl-Lysine p-nitroanilide | Contains lysine instead of proline | Used for different enzyme assays |
Ala-Gly p-nitroanilide | Shorter peptide chain | Less specificity for DPPIV |
Pro-Leu p-nitroanilide | Different amino acid sequence | Potentially different biological activities |
Gly-Pro 4-methylumbelliferyl acetate | Uses 4-methylumbelliferyl instead | Fluorescent properties for detection |
Gly-Pro p-nitroanilide p-toluenesulfonate salt stands out due to its specific application in measuring DPPIV activity, making it particularly valuable in metabolic research .